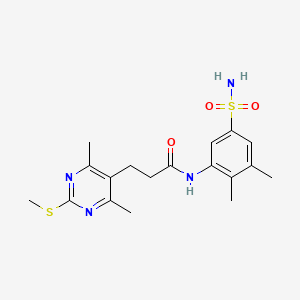

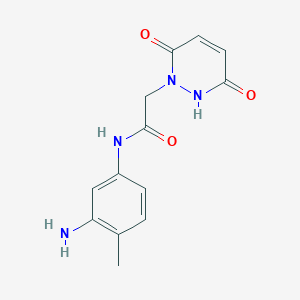

![molecular formula C17H18N4O2S B2493288 1,3,7-三甲基-5-[(4-甲基苯基)甲基硫基]嘧啶并[4,5-d]嘧啶-2,4-二酮 CAS No. 852168-72-0](/img/structure/B2493288.png)

1,3,7-三甲基-5-[(4-甲基苯基)甲基硫基]嘧啶并[4,5-d]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidine derivatives are significant in the field of medicinal and organic chemistry due to their wide range of biological activities and applications in drug development. The synthesis and characterization of these compounds involve complex reactions aiming at introducing various functional groups to achieve desired chemical and physical properties.

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidine derivatives often involves condensation reactions. For instance, Dabiri et al. (2007) detailed a novel, efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives under microwave-assisted conditions, achieving high yields through the condensation of 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, aldehydes, and urea (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).

Molecular Structure Analysis

The analysis of the molecular structure of pyrimidine derivatives reveals detailed insights into their chemical behavior. For instance, Trilleras et al. (2009) reported on the molecular and crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, demonstrating how molecular interactions influence the overall crystal packing (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives are diverse and can lead to a wide range of compounds with varied properties. For example, Barany et al. (2005) discussed the synthesis of 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines, highlighting their utility as amino protecting groups and sulfurization reagents (Barany, Hammer, Merrifield, & Barany, 2005).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility and crystallinity, are crucial for their practical applications. Jatczak et al. (2014) explored the structural diversity of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and reported a significant variation in biopharmaceutical properties, including solubility and permeability coefficients (Jatczak, Muylaert, De Coen, Keemink, Wuyts, Augustijns, & Stevens, 2014).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as reactivity and stability, are influenced by their functional groups and molecular structure. Sharma et al. (2004) synthesized pyrimido[4,5-d]pyrimidine-2,5-dione derivatives and conducted a quantitative structure-activity relationship (QSAR) study to explore their antimicrobial activities, demonstrating the correlation between chemical structure and biological activity (Sharma, Rane, & Gurram, 2004).

科学研究应用

合成和化学性质

嘧啶衍生物,包括类似于“1,3,7-三甲基-5-[(4-甲基苯基)甲硫基]嘧啶并[4,5-d]嘧啶-2,4-二酮”结构的化合物,是广泛研究的对象,因其多样化的化学性质和合成应用。例如,从双(氯羰基)二硫醚合成二硫代噻唑烷-3,5-二酮展示了含硫嘧啶衍生物的化学多功能性,可用于肽和糖肽构建,以及掩蔽异氰酸酯和硫化剂 (Barany et al., 2005)。此外,已开发了微波辅助合成技术用于嘧啶并[4,5-d]嘧啶-2,5-二酮衍生物,突显了增强生产这些化合物效率的现代方法 (Dabiri et al., 2007)。

超分子化学

嘧啶衍生物还在氢键超分子组装的发展中发挥关键作用。研究二氢嘧啶-2,4-(1H,3H)-二酮功能基团与冠醚共结晶的潜力,展示了这些化合物在形成具有广泛氢键的复杂结构中的潜力,导致新颖的超分子结构 (Fonari et al., 2004)。

抗菌和抗真菌活性

合成双(三氟甲基)嘧啶并[4,5-d]嘧啶-2,4-二酮及其对抗菌和抗真菌活性的评估突显了嘧啶衍生物的治疗潜力。该类化合物中的一些化合物已显示出对多种革兰氏阳性和阴性细菌以及真菌具有良好的抗菌活性,表明它们作为新型抗菌剂开发的潜在引物 (Aksinenko et al., 2016)。

生物靶点的抑制

嘧啶衍生物被探索其对各种生物酶的抑制作用,如二氢尿嘧啶脱氢酶和尿苷磷酸化酶。对苯硒基和苯硫基取代嘧啶的研究展示了嘧啶化学在药用应用中的广度,为开发具有潜在治疗益处的酶抑制剂提供了见解 (Goudgaon et al., 1993)。

作用机制

Based on the structural similarity to pyrimidopyrimidines , it’s possible that this compound could exhibit a broad spectrum of biological activity. Pyrimidopyrimidines are known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties . Some derivatives have been identified as inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .

属性

IUPAC Name |

1,3,7-trimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-10-5-7-12(8-6-10)9-24-15-13-14(18-11(2)19-15)20(3)17(23)21(4)16(13)22/h5-8H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRRETYTCHQKAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

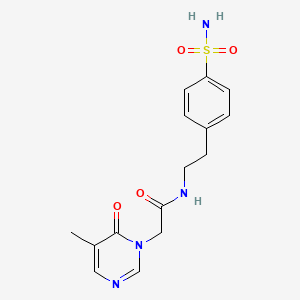

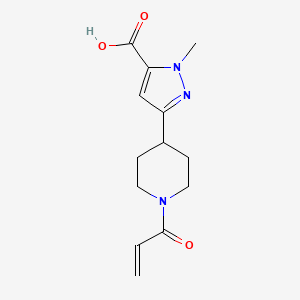

![7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2493205.png)

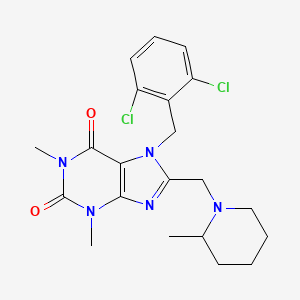

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2493208.png)

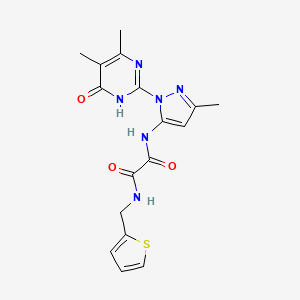

![(Z)-2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)

![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2493215.png)

![N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2493217.png)

![1-Benzhydryl-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2493220.png)

![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2493225.png)